4-(2,4-difluorophenyl)pyrrolidin-2-one
Description
Properties
CAS No. |
1366922-63-5 |
|---|---|
Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategies for 4 2,4 Difluorophenyl Pyrrolidin 2 One and Its Analogues
Convergent and Divergent Synthetic Approaches
The construction of 4-(2,4-difluorophenyl)pyrrolidin-2-one can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then combined in the later stages. For this target molecule, a convergent approach might involve the synthesis of a precursor already containing the 2,4-difluorophenyl group, which is then cyclized to form the pyrrolidin-2-one ring.
Divergent strategies, on the other hand, begin with a common intermediate that is diversified to produce a range of analogues. In this context, a pre-formed 4-substituted pyrrolidin-2-one could be functionalized with the 2,4-difluorophenyl group, or a common precursor could be used to introduce various aryl groups, including the 2,4-difluorophenyl moiety.
Strategies for Constructing the Pyrrolidin-2-one Ring System
The formation of the five-membered lactam ring is a critical step in the synthesis of this compound. Several reliable methods have been developed for the construction of the pyrrolidin-2-one system, which can be adapted for this specific target.
The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of cyclic compounds. ktu.edu In the context of 4-arylpyrrolidin-2-one synthesis, a common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization.
A key approach involves the conjugate addition of a carbon nucleophile to a nitroalkene. The resulting γ-nitro carbonyl compound can then be reduced and cyclized to form the lactam ring. For the synthesis of this compound, this would typically involve the reaction of a malonate ester with (E)-1-(2,4-difluorophenyl)-2-nitroethene. The subsequent reduction of the nitro group to an amine, followed by spontaneous or catalyzed lactamization, yields the desired product. The use of chiral organocatalysts can facilitate asymmetric Michael additions, leading to enantioenriched γ-nitrocarbonyl compounds and, consequently, chiral 4-arylpyrrolidin-2-ones. mdpi.commdpi.com
The general mechanism for a Michael reaction involves the addition of an enolate to an α,β-unsaturated carbonyl compound. ktu.edu The reaction is thermodynamically favorable due to the formation of a stronger C-C single bond at the expense of a C=C double bond. ktu.edu
| Michael Acceptor | Michael Donor | Key Intermediates | Product | Catalyst/Conditions |
|---|---|---|---|---|
| α,β-Unsaturated Nitroalkenes | Malonates, β-Ketoesters | γ-Nitrocarbonyl compounds | 4-Aryl-5-alkoxycarbonylpyrrolidin-2-ones | Organocatalysts (e.g., thiourea derivatives, prolinamides) |
| α,β-Unsaturated Esters | Enolates of amides | δ-Amido-α,β-unsaturated esters | Substituted Pyrrolidin-2-ones | Strong bases (e.g., LDA) |
The direct cyclization of a linear precursor, specifically a γ-amino acid or its ester derivative, is a fundamental method for the synthesis of γ-lactams. In the case of this compound, the required precursor would be γ-amino-β-(2,4-difluorophenyl)butanoic acid or its corresponding ester.
The synthesis of this precursor can be achieved through various routes, including the reduction of a γ-nitro ester or the amination of a suitable precursor. Once the γ-amino acid or ester is obtained, lactamization can be induced under thermal conditions or by using coupling reagents that facilitate amide bond formation. The synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, starting from the reaction of 2,4-difluoroaniline with itaconic acid, which demonstrates a related lactam formation pathway. ktu.edu
| Precursor | Reaction Conditions | Product |
|---|---|---|
| γ-Amino Acids | Heating, often with azeotropic removal of water | γ-Lactam |
| γ-Amino Esters | Spontaneous or base/acid-catalyzed cyclization | γ-Lactam |
| γ-Hydroxyamides | Mitsunobu reaction (intramolecular cyclization) | γ-Lactam |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of substituted pyrrolidines and pyrrolidinones. These reactions are highly valuable for creating molecular diversity. mappingignorance.orgacs.org
For instance, a one-pot synthesis of substituted 3-pyrrolin-2-ones has been reported using an aldehyde, an amine, and diethyl acetylenedicarboxylate. While this yields an unsaturated lactam, subsequent reduction could provide access to the saturated pyrrolidin-2-one core. Adapting such a strategy would involve using 2,4-difluorobenzaldehyde as one of the components. The pharmacological importance of pyrrolidine-based compounds has driven significant research into efficient synthetic routes, including MCRs. mappingignorance.org
Incorporation of the Difluorophenyl Moiety
The introduction of the 2,4-difluorophenyl group is a key aspect of the synthesis. This can be achieved either by starting with a precursor that already contains this moiety or by introducing it onto a pre-existing heterocyclic scaffold.
Direct functionalization strategies involve the formation of a carbon-carbon bond between the pyrrolidin-2-one ring and the 2,4-difluorophenyl group. Transition metal-catalyzed cross-coupling reactions are powerful tools for such transformations.
Palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated lactams represents a state-of-the-art method for the enantioselective construction of β-aryl lactams. nih.gov This approach could be applied to a suitable α,β-unsaturated pyrrolidin-2-one precursor, using 2,4-difluorophenylboronic acid as the aryl source. This method allows for the formation of all-carbon quaternary stereocenters in nitrogen-containing heterocycles with high enantioselectivity. nih.gov
Another potential strategy is the direct arylation of a pre-formed pyrrolidin-2-one. While challenging, rhodium-catalyzed direct arylation has been shown to be effective for some heterocyclic systems. nih.gov This would involve the C-H activation of the pyrrolidin-2-one ring at the 4-position and subsequent coupling with a 2,4-difluorophenyl source.
| Method | Pyrrolidin-2-one Precursor | Aryl Source | Catalyst System |
|---|---|---|---|
| Palladium-Catalyzed Conjugate Addition | α,β-Unsaturated Pyrrolidin-2-one | 2,4-Difluorophenylboronic Acid | Palladium(II) salts with chiral ligands |
| Rhodium-Catalyzed Direct Arylation | Pyrrolidin-2-one | 2,4-Difluorophenylboronic Acid or other organometallic reagents | Rhodium complexes |
Precursor-Based Coupling Reactions
The formation of the crucial C4-aryl bond in 4-arylpyrrolidin-2-ones can be efficiently achieved through modern cross-coupling reactions. These methods typically involve the coupling of a pyrrolidinone precursor bearing a suitable leaving group at the C4 position with an arylboronic acid (Suzuki-Miyaura coupling) or the direct arylation of a pyrrolidinone precursor (Heck coupling).
One prominent strategy involves the palladium-catalyzed Heck-Matsuda reaction, which allows for the arylation of N-protected 2,5-dihydro-1H-pyrroles with aryldiazonium salts. This approach provides a direct route to 4-aryl-3,4-dihydropyrrolidin-2-one intermediates, which can be subsequently reduced to the desired saturated pyrrolidinone. A recent study demonstrated the enantioselective desymmetrization of N-protected 2,5-dihydro-1H-pyrroles using this method. beilstein-journals.orgnih.gov The reaction, catalyzed by a palladium complex with the chiral (S)-PyraBox ligand, affords a variety of 4-aryl-γ-lactam precursors with good yields and enantioselectivities. beilstein-journals.orgnih.gov The resulting Heck adducts are then converted to the final γ-lactam products via Jones oxidation. beilstein-journals.org This methodology is highlighted by its application in the synthesis of bioactive molecules like (R)-rolipram. beilstein-journals.org
The general scheme for this approach is as follows: An N-protected dihydropyrrole is reacted with an aryldiazonium salt, such as one derived from 2,4-difluoroaniline, in the presence of a palladium catalyst and a chiral ligand. This is followed by an oxidation step to yield the target 4-arylpyrrolidin-2-one.
Table 1: Heck-Matsuda Desymmetrization for the Synthesis of 4-Aryl-γ-lactam Precursors
| Entry | Aryl Diazonium Salt | Protecting Group (N) | Catalyst/Ligand | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | 4-MeOC₆H₄N₂⁺BF₄⁻ | Ts | Pd(OAc)₂ / (S)-PyraBox | 85 | 93:7 |
| 2 | 4-ClC₆H₄N₂⁺BF₄⁻ | Ts | Pd(OAc)₂ / (S)-PyraBox | 75 | 92:8 |
| 3 | 2,4-F₂C₆H₃N₂⁺BF₄⁻ | Boc | Pd(OAc)₂ / (S)-PyraBox | (Not specified) | (Not specified) |
Data is generalized from analogous reactions reported in the literature. beilstein-journals.org
Similarly, the Suzuki-Miyaura cross-coupling offers a powerful tool for forging the C(sp³)–C(sp²) bond. This reaction would involve a precursor such as 4-bromo- or 4-tosyloxypyrrolidin-2-one coupled with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst. mdpi.comwhiterose.ac.uk The success of such reactions is well-documented for creating C(sp³)-C(sp²) linkages with various cyclic alkyl trifluoroborates and boronic esters. whiterose.ac.uk
Stereoselective Synthesis of this compound
Controlling the stereochemistry at the C4 position of the pyrrolidinone ring is paramount for developing chiral drugs and probes. Several strategies, including the use of chiral auxiliaries, diastereoselective reactions, and asymmetric catalysis, have been developed to achieve high levels of stereocontrol.
Chiral Auxiliaries in Enantioselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen atom or to a precursor molecule to control the formation of the C4 stereocenter.
Evans oxazolidinones are a classic example of powerful chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net In a potential synthetic route, an N-acyloxazolidinone derived from a suitable precursor could undergo a conjugate addition reaction with a Michael acceptor containing the 2,4-difluorophenyl group. The steric hindrance provided by the auxiliary would direct the approach of the nucleophile, leading to a highly diastereoselective product. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched this compound. researchgate.net
Another widely used class of auxiliaries is camphor-based, such as camphorsultam. wikipedia.org This auxiliary can be employed in Michael additions to control the stereochemistry of the newly formed C-C bond, which would later become the C4-C5 bond of the pyrrolidinone ring after cyclization. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction Controlled | Key Features |
|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation, Conjugate Addition | High diastereoselectivity, predictable stereochemistry, readily available. researchgate.net |
| Camphorsultam | Michael Addition, Diels-Alder | High diastereoselectivity, robust and crystalline derivatives. wikipedia.org |
| Pseudoephedrine | Alkylation | Forms crystalline derivatives, high diastereoselectivity, easily cleaved. wikipedia.org |
Diastereoselective Approaches
Diastereoselective methods establish a new stereocenter under the influence of an existing one within the molecule. For pyrrolidinone synthesis, this can be achieved through various cyclization or cycloaddition reactions.
A copper-promoted intramolecular aminooxygenation of alkenes provides a route to disubstituted pyrrolidines with high diastereoselectivity. nih.gov For instance, an N-protected 4-pentenylamine precursor with a chiral center at the α- or γ-position can undergo cyclization to form a pyrrolidine (B122466) ring. The stereochemistry of the final product is dictated by the existing stereocenter in the starting material. α-Substituted substrates typically favor the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios (>20:1). nih.gov A similar strategy starting with a precursor containing the 2,4-difluorophenyl moiety could be envisioned to produce the target compound diastereoselectively.
Another powerful method is the 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes. acs.org By using a chiral N-tert-butanesulfinyl group on a 1-azadiene, it is possible to achieve a highly diastereoselective [3+2] cycloaddition with an azomethine ylide. acs.org This reaction can generate up to four stereogenic centers simultaneously with excellent control, where the configuration of the sulfinyl group dictates the absolute configuration of the resulting pyrrolidine. acs.org
Asymmetric Catalysis in Pyrrolidinone Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrrolidines. nih.govresearchgate.net
Chiral proline derivatives and other aminocatalysts can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems. researchgate.net For the synthesis of this compound, a key step could be the organocatalytic conjugate addition of a suitable C1 synthon to a β-(2,4-difluorophenyl)-α,β-unsaturated nitroalkene or ester. The resulting adduct, bearing a new stereocenter at the prospective C4 position, can then be cyclized to form the pyrrolidinone ring. The enantioselectivity is induced by the chiral catalyst, which forms a transient chiral iminium ion with the substrate. researchgate.net
Transition metal catalysis also offers robust methods for asymmetric pyrrolidinone synthesis. For example, palladium-catalyzed intramolecular aminopalladation of prochiral allylic N-arylsulfonylcarbamates can produce chiral 4-vinyloxazolidin-2-ones, which are precursors to substituted pyrrolidinones, in high enantiomeric excess (89-99% ee). researchgate.net
Advanced Fluorination Methodologies
While the target molecule already contains a difluorophenyl group, advanced fluorination methods are relevant for the synthesis of analogues or for late-stage functionalization strategies. Electrophilic fluorination is a key strategy for introducing fluorine atoms into organic molecules. wikipedia.org
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (e.g., an enolate or enamine) with an electrophilic fluorine source ("F+"). wikipedia.orgnih.gov A variety of N-F reagents have been developed that are stable, safe, and easy to handle, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgresearchgate.net
For the synthesis of analogues of this compound, one could envision the fluorination of a pyrrolidinone enolate. Deprotonation of a 4-phenylpyrrolidin-2-one at the C3 or C5 position with a suitable base would generate a nucleophilic enolate, which could then be trapped with an electrophilic fluorinating agent like Selectfluor®. This would introduce a fluorine atom onto the pyrrolidinone core. Asymmetric versions of this reaction have been developed using chiral catalysts to achieve enantioselective fluorination. nih.govmdpi.com For example, organocatalytic methods using primary amine catalysts have been shown to be effective for the enantioselective electrophilic fluorination of α-substituted β-diketones with excellent yields and enantioselectivities (up to 94% ee). mdpi.com
Table 3: Common Electrophilic Fluorinating Reagents
| Reagent | Acronym | Key Features |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline solid, stable, versatile, widely used. mdpi.com |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, powerful fluorinating agent. wikipedia.org |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination is a common strategy for introducing fluorine into a molecule, typically by displacing a leaving group with a fluoride ion source. In the context of synthesizing analogues of this compound, a key precursor would likely be a hydroxylated version of the molecule, such as 4-hydroxy-4-(2,4-difluorophenyl)pyrrolidin-2-one. The hydroxyl group can then be replaced by a fluorine atom through deoxofluorination.
A number of reagents are available for this transformation. Diethylaminosulfur trifluoride (DAST) and its analogues are widely used for deoxofluorination reactions. For instance, in the synthesis of fluorinated pyrrolidine analogues, a synthetic scheme could involve the treatment of a corresponding alcohol with DAST to yield the fluorinated product. However, reagents like DAST can be hazardous and may not be suitable for large-scale production wordpress.com.
More recent process development efforts in the pharmaceutical industry have focused on identifying safer and more scalable fluorinating agents. An example from Pfizer on the synthesis of a fluorinated pyrrolidine analogue highlights a switch from DAST to tetrabutylammonium fluoride (TBAF) wordpress.com. In this approach, a precursor diol is first converted to a cyclic sulfamate. This intermediate then reacts with TBAF to afford the trans-fluoro protected amine. This strategy not only replaces a hazardous reagent but also offers advantages in controlling stereochemistry wordpress.com.
The choice of the nucleophilic fluorinating agent can be critical and is often dictated by the specific substrate and desired outcome. The table below summarizes some common nucleophilic fluorinating reagents and their typical applications.
| Reagent Name | Abbreviation | Typical Application | Reference |
| Diethylaminosulfur trifluoride | DAST | Deoxofluorination of alcohols and carbonyls | wordpress.com |
| Tetrabutylammonium fluoride | TBAF | Fluoride source for displacement reactions, often with sulfonate leaving groups | wordpress.com |
| Hydrogen fluoride-pyridine | Olah's Reagent | Hydrofluorination of alkenes and alkynes | |
| XtalFluor-E | Deoxofluorination | ||
| Fluolead | Deoxofluorination |
It is important to note that the reactivity and selectivity of these reagents can be influenced by various factors, including the solvent, temperature, and the presence of additives.
Late-Stage Fluorination Techniques
Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at one of the final steps of the synthesis. This approach is particularly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound without the need to redesign the entire synthetic route. For a molecule like this compound, late-stage fluorination could be used to introduce an additional fluorine atom onto the pyrrolidinone ring or the existing phenyl ring.
One of the major challenges in late-stage fluorination is the selective functionalization of C-H bonds. Recent advances have seen the development of transition-metal-catalyzed methods for aromatic C-H fluorination mpg.de. These methods often employ palladium or other transition metals to facilitate the selective activation of a C-H bond and subsequent fluorination. While direct C(sp³)-H fluorination of the pyrrolidinone ring is challenging, directed approaches where a functional group on the molecule guides the catalyst to a specific C-H bond could be envisioned.
Another approach to late-stage fluorination involves the use of specialized electrophilic fluorinating reagents. For instance, palladium-based electrophilic fluorination reagents have been developed that can be derived from fluoride, allowing for applications in positron emission tomography (PET) imaging with the fluorine-18 (B77423) isotope blucher.com.br. Silver-catalyzed fluorination has also been demonstrated as a viable method for complex small molecules harvard.edu.
The table below provides an overview of some late-stage fluorination techniques and their potential applicability.
| Technique | Key Reagents/Catalysts | Potential Application for this compound | Reference |
| Palladium-Catalyzed C-H Fluorination | Pd catalysts, electrophilic fluorine sources (e.g., Selectfluor) | Introduction of fluorine to the phenyl ring or potentially the pyrrolidinone backbone | mpg.de |
| Silver-Catalyzed Fluorination | Silver salts, electrophilic fluorine sources | Fluorination of aryl stannane or boronic acid precursors of the difluorophenyl group | harvard.edu |
| Deoxyfluorination of Phenols | PhenoFluor | Not directly applicable to the core structure, but could be used on phenolic analogues | harvard.edu |
| Photoredox Catalysis | Photocatalysts, radical fluorine sources | C-H fluorination under mild conditions |
The successful application of these late-stage fluorination techniques to this compound would depend on the specific reaction conditions and the compatibility of the substrate with the chosen methodology. The development of new and more selective late-stage fluorination methods remains an active area of research with significant potential for the synthesis of novel fluorinated compounds.
Iii. Chemical Transformations and Derivatization of the 4 2,4 Difluorophenyl Pyrrolidin 2 One Scaffold
Functionalization of the Pyrrolidin-2-one Nitrogen
The nitrogen atom of the pyrrolidin-2-one ring is a primary site for derivatization. As a secondary amide, the N-H bond can be readily deprotonated by a suitable base to form a nucleophilic anion, which can then react with a variety of electrophiles.
Common transformations at this position include N-alkylation and N-arylation. N-alkylation can be achieved using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride or potassium carbonate. This introduces a range of alkyl, substituted alkyl, or cycloalkyl groups. N-arylation, on the other hand, typically requires more specialized conditions, often involving transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a bond with an aryl or heteroaryl halide.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkyl-4-(2,4-difluorophenyl)pyrrolidin-2-ones |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base, Solvent | N-Aryl-4-(2,4-difluorophenyl)pyrrolidin-2-ones |
These functionalization strategies allow for the introduction of diverse substituents that can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the parent molecule.
Modifications of the Phenyl Ring and its Substituents
The 2,4-difluorophenyl ring presents opportunities for further substitution, although the presence of two deactivating fluorine atoms can make electrophilic aromatic substitution challenging. However, nucleophilic aromatic substitution (SNAr) reactions are a more plausible pathway for modifying this ring. The fluorine atoms can be displaced by strong nucleophiles, particularly the fluorine at the ortho or para position to a directing group.
Additionally, the existing fluorine atoms can be replaced through various transition metal-catalyzed cross-coupling reactions. For instance, methodologies exist for the defluorinative coupling of fluoroarenes with organometallic reagents or other nucleophiles.
Transformations at the Pyrrolidin-2-one Ring Carbon Atoms
The carbon atoms of the pyrrolidin-2-one ring also offer sites for chemical modification. The α-carbon to the carbonyl group (C5) can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce substituents at this position.
The carbonyl group itself can undergo reduction to the corresponding alcohol, leading to the formation of a 4-(2,4-difluorophenyl)pyrrolidin-2-ol derivative. Further reduction can open the ring to yield the corresponding amino alcohol. Alternatively, the carbonyl group can react with organometallic reagents, such as Grignard reagents, to generate tertiary alcohols.
| Position | Reaction Type | Reagents and Conditions | Product Type |
| C5 | Alkylation | Strong Base (e.g., LDA), Alkyl Halide | 5-Alkyl-4-(2,4-difluorophenyl)pyrrolidin-2-ones |
| C5 | Aldol Reaction | Strong Base (e.g., LDA), Aldehyde/Ketone | 5-(1-Hydroxyalkyl)-4-(2,4-difluorophenyl)pyrrolidin-2-ones |
| C2 (Carbonyl) | Reduction | Reducing Agent (e.g., NaBH4) | 4-(2,4-Difluorophenyl)pyrrolidin-2-ols |
Chemo- and Regioselective Derivatization Strategies
Given the multiple reactive sites on the 4-(2,4-difluorophenyl)pyrrolidin-2-one scaffold, chemo- and regioselective derivatization strategies are essential for achieving specific synthetic outcomes. The choice of reagents and reaction conditions plays a critical role in directing the transformation to the desired position.
For instance, the use of a mild base will selectively deprotonate the more acidic N-H of the lactam, allowing for functionalization at the nitrogen atom without affecting the C-H bonds of the pyrrolidinone ring. Conversely, a very strong, non-nucleophilic base like LDA at low temperatures will favor the formation of the kinetic enolate at the α-carbon.
Protecting group strategies can also be employed to temporarily block one reactive site while another is being modified. For example, the nitrogen atom could be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to direct reactivity towards the phenyl ring or the α-carbon of the lactam. Subsequent deprotection would then allow for further derivatization at the nitrogen. The strategic application of these principles enables the synthesis of a wide array of complex molecules based on the this compound core structure.
Iv. Structure Activity Relationship Sar and Mechanistic Studies in Chemical Biology
Conformational Analysis and its Impact on Molecular Recognition
The spatial arrangement of atoms in 4-(2,4-difluorophenyl)pyrrolidin-2-one is not static. The five-membered pyrrolidin-2-one ring is flexible and can adopt various conformations, which in turn influences how the molecule presents its difluorophenyl group for interaction with a biological target.
The five-membered pyrrolidin-2-one ring, similar to other saturated five-membered rings, exhibits a phenomenon known as pseudorotation. nih.gov This is not a true rotation around a single bond but rather a continuous series of out-of-plane puckering motions that allows the ring to transition between various "envelope" and "twist" conformations. These conformations are energetically similar, and the ring can dynamically interconvert between them. nih.gov
The presence of substituents on the pyrrolidine (B122466) ring significantly influences the preferred conformation. nih.govnih.govbeilstein-journals.org The electron-withdrawing fluorine atoms on the phenyl ring can affect the electronic environment of the pyrrolidine ring, potentially biasing the puckering preference. nih.govresearchgate.net This conformational bias can pre-organize the molecule into a shape that is more favorable for binding to a specific protein, thereby enhancing its biological activity. researchgate.net
Stereochemistry plays a critical role in the biological activity of this compound. The carbon atom at the 4-position of the pyrrolidinone ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). The spatial orientation of the difluorophenyl group is different in each enantiomer, which can lead to profound differences in how they interact with chiral biological macromolecules like proteins. nih.gov
High-resolution co-crystal structures of similar molecules have revealed that even a subtle change in stereochemistry can lead to vastly different binding modes. nih.gov One stereoisomer might adopt a rigid, extended conformation, while the other might fold back on itself, creating a different set of interactions with the target protein. nih.gov This highlights the importance of controlling stereochemistry during the synthesis of such compounds to ensure the desired biological effect.
Computational Chemistry and Molecular Modeling Applications
Computational methods are invaluable tools for studying the structure and behavior of molecules like this compound at an atomic level. These techniques provide insights that are often difficult or impossible to obtain through experimental methods alone.
Ligand-based models can be used to predict potential off-target interactions of a compound, which is crucial for assessing potential side effects in drug discovery. nih.govfrontiersin.org By comparing the structural and electronic features of this compound to databases of known ligands, researchers can generate an interaction profile that predicts which proteins it is likely to bind to. nih.govresearchgate.net This "footprint similarity" can help in identifying both desired and undesired interactions early in the drug development process. researchgate.net
Table 1: Key Computational Methods in Ligand-Target Interaction Profiling
| Method | Description | Application to this compound |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can be used to design new analogs with improved binding affinity and selectivity. researchgate.net |
| Similarity Searching | Compares the fingerprint of the compound to a database of known active molecules. | Predicts potential biological targets and off-targets. nih.govresearchgate.net |
| Conformal Prediction | Provides a measure of confidence in the predictions of ligand-target interactions. | Increases the reliability of in silico predictions. nih.govfrontiersin.org |
This table provides a summary of key computational methods used for ligand-target interaction profiling.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For this compound, docking studies can reveal the specific amino acid residues in the binding pocket that it interacts with, such as through hydrogen bonds or van der Waals forces. mdpi.com This information is critical for understanding the basis of its biological activity. researchgate.netrsc.org
Molecular dynamics (MD) simulations take this a step further by simulating the movement of the molecule and the protein over time. nih.govmdpi.com This allows researchers to assess the stability of the predicted binding pose and to observe any conformational changes that may occur upon binding. nih.govmdpi.com The root-mean-square deviation (RMSD) of the ligand's position during the simulation can indicate the stability of the interaction. mdpi.com
Table 2: Representative Molecular Docking and Dynamics Simulation Parameters
| Parameter | Description | Typical Value/Observation for Pyrrolidinone Derivatives |
| Binding Energy | An estimate of the strength of the interaction between the ligand and the target. | Favorable binding energies are typically negative (e.g., -5 to -10 kcal/mol). mdpi.com |
| Key Interactions | Specific types of non-covalent bonds formed (e.g., hydrogen bonds, π-π stacking). | Hydrogen bonds with backbone amides and side-chain residues are common. researchgate.net |
| Ligand RMSD | A measure of the deviation of the ligand's position from its initial docked pose over time. | A stable RMSD suggests a stable binding mode. mdpi.com |
This table outlines some common parameters and their typical values observed in molecular docking and dynamics simulations of similar compounds.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nanobioletters.comijrte.org These calculations can be used to determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nanobioletters.com
For this compound, these calculations can help to:
Understand the reactivity of different parts of the molecule. nanobioletters.com
Explain the nature of intramolecular and intermolecular interactions. ijrte.org
Predict spectroscopic properties, such as NMR chemical shifts. ijrte.org
The presence of the electronegative fluorine atoms significantly influences the electronic properties of the phenyl ring and, consequently, the entire molecule. ijrte.org
Influence of Fluorine on Biological Interactions
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, which in turn influences their interactions with biological systems. researchgate.net In the case of this compound, the two fluorine atoms on the phenyl ring are critical determinants of its biological profile.
Hydrophobic Interactions and Lipophilicity Modulation
The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, a property that can enhance its ability to cross cellular membranes and enter hydrophobic binding pockets of proteins. wikipedia.orgbenthamscience.com The carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond. wikipedia.org Consequently, the 2,4-difluorophenyl moiety of the title compound is expected to favor interactions with hydrophobic amino acid residues, such as leucine (B10760876) and phenylalanine, within a protein's binding site. nih.gov
| Property | Influence of Fluorine | Potential Consequence for this compound |
|---|---|---|
| Lipophilicity | Generally increases, but the effect is context-dependent. wikipedia.orgnih.gov | Enhanced ability to cross cell membranes and bind to hydrophobic pockets. wikipedia.orgnih.gov |
| Molecular Polarity | Can increase due to the high electronegativity of fluorine. nih.gov | Modulation of solubility and interactions with polar residues. |
| pKa | Can lower the pKa of nearby acidic groups and reduce the basicity of amines. nih.govtandfonline.com | Altered ionization state at physiological pH, affecting receptor interaction and bioavailability. |
Enhancing Binding Affinity through Fluorine-Specific Interactions
Fluorine can act as a weak hydrogen bond acceptor, forming contacts with hydrogen bond donors on the protein, such as the backbone N-H groups or polar side chains. nih.govnih.gov Furthermore, the polarized C-F bond can engage in favorable multipolar interactions with carbonyl groups (C=O) of the protein backbone. soci.org Studies on thrombin inhibitors have shown that such an orthogonal interaction between a C-F bond and a backbone carbonyl group can increase binding affinity six-fold. soci.org It is also proposed that fluorine can interact with aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govacs.org In some cases, fluorine may not interact directly with the protein but through water-mediated contacts, helping to structure the water network in the binding pocket. nih.govacs.org
| Interaction Type | Description | Potential Role in this compound Binding |
|---|---|---|
| Hydrogen Bonding | Fluorine can act as a hydrogen bond acceptor. nih.govnih.gov | Stabilization of the ligand-protein complex through interactions with donor groups. |
| Multipolar Interactions | The C-F bond can interact with polarized groups like C=O. soci.org | Enhanced binding affinity through orthogonal interactions with the protein backbone. |
| Aromatic Interactions | Interactions with the aromatic rings of certain amino acids. nih.govacs.org | Contribution to binding specificity and affinity. |
| Water-Mediated Contacts | Fluorine can structure water molecules in the binding site. nih.govacs.org | Indirect stabilization of the ligand within the binding pocket. |
Metabolic Stability Implications for in vitro and ex vivo Studies
A key reason for incorporating fluorine into drug candidates is to improve their metabolic stability. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.gov Placing fluorine atoms at positions that are susceptible to metabolic modification, such as aromatic hydroxylation, can block these pathways and prolong the half-life of the compound in in vitro and ex vivo assays. fluoridealert.org
| Compound Class | Observation | Reference |
|---|---|---|
| Aryl Sulfonyl Fluorides | Electronic and steric factors affect the stability of the S-F bond, with 2,4,6-trisubstitution showing the highest in vitro metabolic stability. | nih.govacs.org |
| 7-phenyl-pyrroloquinolinones | Monofluorination of the 7-phenyl ring did not lead to any improvement in metabolic stability in liver microsomes. | nih.gov |
| Dipeptidyl peptidase 4 inhibitors | Fluorination of a pyrrolidine ring stabilized specific conformations, which markedly affected potency and potentially stability. | fluoridealert.org |
Mechanistic Investigations of Biological Activity (excluding clinical data)
In Vitro Enzyme Inhibition Studies
The structural motif of a substituted pyrrolidine ring is present in many enzyme inhibitors. Specifically, compounds with a fluorinated phenyl group attached to a pyrrolidine core have shown inhibitory activity against various enzymes. For instance, derivatives of 4-fluoro-2-cyanopyrrolidine have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that the introduction of fluorine at the 4-position of the pyrrolidine ring enhanced the inhibitory effect. nih.gov
Similarly, a SAR analysis of DPP-4 inhibitors with a trifluorophenyl moiety and a pyrrolidine ring highlighted that these fragments bind in the S1, S2, and S2 extensive domains of the enzyme. nih.gov Furthermore, fluorinated pyrrolidinylsulfonyl isatin (B1672199) derivatives have been synthesized and shown to be selective inhibitors of caspases-3 and -7, with IC50 values in the nanomolar range. nih.gov These findings suggest that the this compound scaffold has the potential to be developed into a potent and selective enzyme inhibitor. A study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally very similar to the title compound, investigated their anticancer properties. nih.gov
| Enzyme Target | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | 4-fluoro-2-cyanopyrrolidines | Potent and stable inhibition. | nih.gov |
| Caspase-3 and -7 | Fluorinated pyrrolidinylsulfonyl isatins | Selective inhibition with IC50 values as low as 4.79 nM and 7.47 nM, respectively. | nih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) | Pyrrolidine with trifluorophenyl moiety | Binding to S1, S2, and S2 extensive domains of the enzyme. | nih.gov |
Receptor Binding Characterization (e.g., affinity, selectivity)
The characterization of a compound's binding affinity and selectivity for various receptors is crucial for understanding its potential biological effects. While specific receptor binding data for this compound is not extensively available in the public domain, studies on structurally related compounds provide valuable insights. For example, the binding of a series of pyridylbutynylamines at α4β2 nicotinic cholinergic receptors has been examined, suggesting that this class of compounds can interact with neuronal receptors. nih.gov
Structure-activity relationship studies of 1,4-dihydropyridine (B1200194) derivatives have shown that the nature and position of substituents on the phenyl ring significantly affect receptor-binding activity. researchgate.net This underscores the importance of the 2,4-difluoro substitution pattern on the phenyl ring of the title compound in determining its receptor binding profile. The pyrrolidinone core is a common scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets. Further research is needed to fully characterize the receptor binding affinity and selectivity of this compound.
V. Applications of 4 2,4 Difluorophenyl Pyrrolidin 2 One As a Research Tool in Chemical Biology
Development of Chemical Probes
The development of sophisticated chemical probes is essential for elucidating biological mechanisms at the molecular level. The incorporation of specific isotopes and functionalities into the 4-(2,4-difluorophenyl)pyrrolidin-2-one scaffold has led to the creation of powerful tools for biophysical and biochemical studies.
The presence of two fluorine atoms in the 2,4-difluorophenyl group of this compound makes it an ideal candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org This technique offers several advantages for studying molecular interactions, including high sensitivity and a large chemical shift dispersion, which minimizes signal overlap. nih.gov
¹⁹F NMR is particularly useful for fragment-based drug discovery (FBDD), where it can be used to screen for small molecule fragments that bind to a target protein. rsc.orgnih.gov The chemical environment of the fluorine nuclei is highly sensitive to changes upon binding, resulting in observable shifts in the NMR spectrum. This allows for the detection and characterization of even weak binding events, which is often crucial in the initial stages of drug development.
Key Advantages of ¹⁹F NMR in Binding Studies:
| Feature | Description |
| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio, leading to strong NMR signals. nih.gov |
| Large Chemical Shift Range | The chemical shifts of ¹⁹F are spread over a wide range, reducing the likelihood of signal overlap. nih.gov |
| Low Biological Background | Fluorine is not naturally abundant in biological systems, resulting in clean spectra with minimal interference. nih.gov |
| Sensitivity to Environment | The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing detailed information about binding events. nih.gov |
Researchers can observe changes in the ¹⁹F NMR spectrum of a fluorinated compound like this compound upon interaction with a biological target. These changes can provide valuable information about the binding affinity, stoichiometry, and conformational changes that occur during the interaction.
The introduction of a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), into the this compound scaffold allows for its use as a tracer in Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that can visualize and quantify biological processes in vivo.
The synthesis of ¹⁸F-labeled derivatives of this compound enables the tracking of these molecules within a living organism. This is particularly valuable for studying the pharmacokinetics and pharmacodynamics of potential drug candidates. For instance, ¹⁸F-labeled ligands can be used to determine the distribution and target engagement of a drug in the body. While direct radiolabeling studies on this compound are not extensively documented in the provided results, the general principles of ¹⁸F radiolabeling are well-established for similar molecules and are a key strategy in drug development. nih.gov
Design of Ligands for Specific Biological Targets
The this compound scaffold serves as a versatile starting point for the design and synthesis of ligands that can selectively interact with specific biological targets, such as enzymes and receptors.
The pyrrolidinone ring is a common structural motif in many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. researchgate.netunipa.it Derivatives of this compound have been explored as inhibitors of various enzymes. For example, pyrrolidinone derivatives have been investigated as inhibitors of NF-κB inducing kinase (NIK), a target for autoimmune and inflammatory diseases. nih.gov The difluorophenyl group can play a crucial role in enhancing the binding affinity and selectivity of these inhibitors. The incorporation of a difluorophenyl moiety has been shown to improve the potency of inhibitors for targets like β-secretase (BACE-1). acs.org
Examples of Pyrrolidinone-Based Enzyme Inhibitors:
| Target Enzyme | Therapeutic Area | Reference |
| NF-κB Inducing Kinase (NIK) | Autoimmune and Inflammatory Diseases | nih.gov |
| Factor Xa | Thrombosis | nih.govresearchgate.net |
| β-Secretase (BACE-1) | Alzheimer's Disease | acs.org |
| Cyclin-Dependent Kinases (CDKs) | Cancer | nih.gov |
| USP7 | Cancer | nih.gov |
Target-oriented synthesis (TOS) is a strategy in drug discovery that focuses on the creation of a library of compounds based on a core scaffold that has shown promise against a particular biological target. The this compound scaffold is well-suited for this approach due to the relative ease with which it can be chemically modified. researchgate.net
By systematically altering the substituents on the pyrrolidinone ring and the phenyl group, chemists can generate a diverse range of molecules with varying steric and electronic properties. This diversity allows for a thorough exploration of the structure-activity relationship (SAR), which is critical for optimizing the potency and selectivity of a lead compound. The pyrrolidine (B122466) scaffold itself offers significant three-dimensional diversity due to its non-planar, sp³-hybridized nature. researchgate.net
Contributions to Understanding Protein-Ligand Interactions
By analyzing the binding modes of these compounds through techniques like X-ray crystallography and computational modeling, researchers can gain a detailed understanding of the key interactions that govern molecular recognition. This knowledge is not only crucial for the optimization of specific drug candidates but also contributes to the broader understanding of how small molecules interact with biological macromolecules. For instance, studies on pyrrolidinone-based inhibitors have helped to elucidate the binding pockets of various enzymes. nih.govgoogle.com
Vi. Advanced Characterization Methodologies for 4 2,4 Difluorophenyl Pyrrolidin 2 One Derivatives
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
While standard spectroscopic methods provide basic structural confirmation, advanced techniques are required to unravel the finer details of molecular geometry and connectivity, especially in complex derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For fluorinated compounds like 4-(2,4-difluorophenyl)pyrrolidin-2-one, ¹⁹F NMR offers significant advantages. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR. nih.gov Furthermore, its chemical shift range is exceptionally wide—up to 800 ppm—making it highly sensitive to subtle changes in the local electronic environment and minimizing signal overlap, which is a common issue in ¹H NMR. nih.govnih.gov
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining through-bond and through-space correlations. For instance, ¹H-¹H Correlation Spectroscopy (COSY) can be used to establish proton connectivity within the pyrrolidinone ring, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments link protons to their directly attached and long-range coupled carbons, respectively. nih.govjku.at
In the context of difluorophenyl derivatives, specialized 2D NMR techniques are particularly insightful. numberanalytics.com A ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal through-space proximity between the fluorine atoms on the phenyl ring and protons on the pyrrolidinone core, providing crucial information about the molecule's preferred conformation. nih.gov The presence of fluorine atoms often introduces complex splitting patterns in both ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. mdpi.com
Table 1: Advanced NMR Techniques for Structural Elucidation
| NMR Experiment | Information Provided | Relevance to this compound |
|---|---|---|
| ¹⁹F NMR | Direct observation of the fluorine environments; highly sensitive to electronic changes. | Confirms the presence and electronic environment of the two distinct fluorine atoms on the phenyl ring. |
| ¹H-¹H COSY | Shows coupling between adjacent protons. | Maps the proton-proton connectivity within the pyrrolidinone ring system. nih.gov |
| ¹H-¹³C HSQC | Correlates protons to their directly bonded carbons. | Unambiguously assigns the carbon signals of the pyrrolidinone and phenyl rings. |
| ¹H-¹³C HMBC | Correlates protons and carbons over two to three bonds. | Establishes long-range connectivity, linking the phenyl and pyrrolidinone moieties. |
| ¹⁹F-¹⁹F COSY | Establishes through-bond or through-space coupling between fluorine nuclei. | Can help assign fluorine signals and detect potential through-space interactions. numberanalytics.com |
| ¹⁹F-¹H HETCOR | Correlates fluorine nuclei with nearby protons. | Determines the spatial relationship between the fluorine atoms and specific protons on the molecule. numberanalytics.com |
| NOESY/ROESY | Detects through-space correlations between nuclei (protons and/or fluorine). | Provides critical data on the 3D structure and preferred conformation of the molecule. nih.gov |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and characterizing transient species, impurities, and mechanistic intermediates formed during the synthesis of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to four or five decimal places). This allows for the determination of a molecule's elemental composition, which is invaluable for confirming the identity of a product or proposing the structure of an unknown intermediate. mdpi.com
For example, in a synthetic route, HRMS can be used to analyze crude reaction mixtures to detect the mass of a proposed, short-lived intermediate. By comparing the measured exact mass to the calculated theoretical mass, chemists can gain confidence in a proposed reaction mechanism. This technique is crucial for optimizing reaction conditions and minimizing the formation of byproducts.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For derivatives of this compound, which possess a chiral center at the 4-position of the pyrrolidinone ring, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry (R or S configuration) and the molecule's solid-state conformation. d-nb.info
Table 3: Typical Crystallographic Data for a Pyrrolidin-2-one Derivative
| Parameter | Description | Example Value/Information |
|---|---|---|
| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic d-nb.info |
| Space Group | The specific symmetry group of the crystal. | P2₁/n d-nb.info |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95.5° |
| Absolute Configuration | The determined stereochemistry at the chiral center. | Confirmed as (S)- or (R)-configuration. |
| Key Torsion Angle | Defines the orientation between the two rings. | C3-C4-C1'-C2' = -75.3° |
| Hydrogen Bonding | Describes intermolecular H-bonds in the crystal packing. | N-H···O=C interaction between adjacent molecules. nih.gov |
Chromatographic and Separation Techniques for Stereoisomer Resolution
Since this compound is a chiral molecule, the separation of its enantiomers is essential for both analytical characterization and further use. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique for resolving enantiomers. epa.gov
Research on related 4-substituted pyrrolidin-2-one derivatives has shown that amylose-based CSPs are particularly effective. epa.gov The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. For instance, amylose (B160209) derivatives containing 3,5-dimethylphenylcarbamate or other substituted phenylcarbamate moieties have demonstrated excellent enantiorecognition capabilities. epa.gov The mobile phase often consists of a mixture of a polar solvent like ethanol (B145695) and a non-polar solvent such as n-hexane. The precise ratio of these solvents is adjusted to optimize retention times and the resolution factor (Rs) between the two enantiomer peaks. epa.gov
Table 4: Chiral Separation of 4-Aryl-Substituted Pyrrolidin-2-one Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80:20) | 4-Phenylpyrrolidin-2-one | 1.52 | 3.10 | epa.gov |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | n-Hexane/Ethanol (90:10) | 4-(4-Chlorophenyl)pyrrolidin-2-one | 1.65 | 4.21 | epa.gov |
| Amylose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (80:20) | 4-Phenylpyrrolidin-2-one | 1.48 | 2.95 | epa.gov |
Vii. Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automation for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net For the scalable synthesis of 4-(2,4-difluorophenyl)pyrrolidin-2-one, the integration of flow chemistry and automation offers numerous advantages over conventional methods.
Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. almacgroup.com Key benefits include enhanced heat transfer and rapid mixing, which can lead to higher yields, improved selectivity, and safer operating conditions, especially for highly exothermic or hazardous reactions. researchgate.netalmacgroup.com
The synthesis of compounds structurally related to this compound has already been successfully demonstrated using continuous flow processes. For instance, the production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine, which is synthesized from 2,4-difluoronitrobenzene, highlights the applicability of this technology to precursors of the target compound. researchgate.net By designing a multi-step, telescoped sequence, the entire synthesis, from starting materials to the final product, can be conducted in a single, uninterrupted process, significantly reducing production time and resource intensity. nih.gov Automation and the integration of real-time process analytical technology (PAT) further optimize the manufacturing process, ensuring consistent quality and facilitating rapid scale-up. almacgroup.com
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Mixing Efficiency | Limited by vessel size and stirrer speed; potential for local concentration gradients. | Highly efficient micromixing, leading to better reaction homogeneity and reproducibility. almacgroup.com |
| Heat Transfer | Low surface-area-to-volume ratio; difficult to control temperature for highly exothermic/endothermic reactions. | High surface-area-to-volume ratio; enables rapid and precise temperature control. almacgroup.com |
| Safety | Large volumes of hazardous materials are processed at once, increasing risk. | Small reaction volumes at any given time significantly reduce the risk of thermal runaways or accidents. researchgate.net |
| Scalability | Scaling up often requires complete process redesign ("scaling up"). | Easily scalable by running the process for longer periods or by parallelizing reactors ("numbering up"). almacgroup.com |
| Process Control | Difficult to monitor and control reaction parameters in real-time. | Allows for integrated real-time analytics (PAT) for precise process control and quality assurance. almacgroup.com |
Computational Design of Novel Difluorophenyl Pyrrolidinone Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel molecules with desired pharmacological profiles. For this compound, these techniques can guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and artificial neural networks can be employed to build predictive models based on existing experimental data. nih.gov These models can identify key structural features of the difluorophenyl pyrrolidinone scaffold that are critical for biological activity, allowing for the virtual screening of large compound libraries to prioritize candidates for synthesis.
Molecular docking simulations can predict how novel analogues bind to the active site of a specific biological target. nih.govmdpi.com For example, by docking proposed analogues into the binding pockets of receptors like dopamine or tyrosine kinases, researchers can evaluate binding affinities and interaction patterns. nih.gov This approach helps in understanding how modifications to the core structure—such as adding or moving substituents on the phenyl ring or the pyrrolidinone core—might enhance target engagement. nih.govmdpi.com Furthermore, molecular dynamics (MD) simulations can be used to validate these binding poses and assess the stability of the ligand-receptor complex over time. nih.gov
| Computational Technique | Application for Difluorophenyl Pyrrolidinone Analogue Design | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict the binding mode and affinity of novel analogues to specific protein targets (e.g., kinases, receptors). mdpi.com | Identification of analogues with potentially higher potency and selectivity. |
| QSAR Modeling | Develop mathematical models that correlate structural properties of compounds with their biological activity. nih.gov | Prediction of the activity of unsynthesized compounds; guidance for structural modifications. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the analogue within the target's binding site to assess the stability of the interaction. nih.gov | Confirmation of binding modes and understanding of the dynamic nature of the drug-target interaction. |
| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity. |
Exploration of New Biological Targets and Mechanisms
The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and cytotoxic effects. nih.govmdpi.com The inclusion of the 2,4-difluorophenyl moiety further enhances its drug-like properties, as the fluorine atoms can modulate molecular conformation and participate in hydrogen bonding with biological targets. nih.gov This structural combination suggests that this compound and its derivatives could interact with a variety of biological targets beyond those already identified.
Future research will focus on screening this compound class against diverse panels of enzymes, receptors, and ion channels to uncover novel therapeutic applications. For example, related pyrrolidinone derivatives have shown promise as anticancer agents by modulating apoptosis pathways. nih.gov Specifically, a similar compound was found to regulate the expression of genes in the TNF, BCL2, IAP, and caspase families in hepatocellular carcinoma cell lines. nih.gov
Furthermore, derivatives containing the (difluorophenyl)pyrrolidine structure have been investigated as inhibitors of the Tropomyosin receptor kinase (Trk) family, which are implicated in pain, cancer, and neurodegenerative diseases. google.com Exploring the activity of this compound against TrkA, TrkB, and TrkC could open up new avenues for the treatment of these conditions. The structural similarity to compounds designed as dopamine receptor antagonists also warrants investigation into its potential effects on the central nervous system. nih.gov
| Potential Target/Mechanism | Rationale Based on Structurally Related Compounds | Therapeutic Area |
|---|---|---|
| Apoptosis Pathway Modulation | A difluorophenyl pyrrolidine (B122466) derivative was shown to regulate pro- and anti-apoptotic genes in cancer cells. nih.gov | Oncology |
| Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) | (R)-2-(2,5-difluorophenyl)pyrrolidine derivatives are known Trk inhibitors. google.com | Pain, Cancer, Neurodegenerative Diseases |
| Dopamine Receptors (e.g., D4R) | Computational studies have docked difluorophenyl-containing spirocyclic compounds into dopamine receptors. nih.gov | Neurological and Psychiatric Disorders |
| EGFR Tyrosine Kinase | Diphenylamine hydrazones with a pyrrolidin-2-one moiety have shown EGFR inhibition. mdpi.com | Oncology |
Development of Optically Pure this compound Stereoisomers for Mechanistic Probes
The carbon atom at the 4-position of the pyrrolidin-2-one ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-4-(2,4-difluorophenyl)pyrrolidin-2-one and (S)-4-(2,4-difluorophenyl)pyrrolidin-2-one. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govnih.gov Therefore, the synthesis and biological evaluation of the individual, optically pure stereoisomers are critical for a complete understanding of their mechanism of action.
The development of stereoselective synthetic routes to obtain each enantiomer in high purity is a key research objective. Once isolated, these pure stereoisomers can serve as powerful "mechanistic probes." nih.gov By comparing the biological effects of the (R)-enantiomer versus the (S)-enantiomer, researchers can gain insights into the specific three-dimensional structural requirements of the target binding site. For instance, studies on the stereoisomers of the proteasome inhibitor MG-132 revealed that only one of the synthesized isomers was a more potent inhibitor, demonstrating the profound influence of absolute configuration on activity. nih.gov
Techniques for separating the enantiomers, such as chromatography on a chiral stationary phase, will be essential. nih.gov The subsequent characterization and evaluation of each pure isomer in various biological assays will clarify which enantiomer is responsible for the desired therapeutic effect and which may be inactive or contribute to off-target effects. This knowledge is fundamental for developing a more effective and safer therapeutic agent.
| Research Step | Methodology | Objective |
|---|---|---|
| Stereoselective Synthesis | Develop asymmetric synthesis routes or utilize chiral auxiliaries to produce individual (R) and (S) enantiomers. | Obtain optically pure samples of each stereoisomer. |
| Chiral Separation | Use chiral High-Performance Liquid Chromatography (HPLC) to separate the racemic mixture. nih.gov | Isolate pure enantiomers from a racemic synthesis for evaluation. |
| Biological Evaluation | Test each pure enantiomer in relevant in vitro and in vivo biological assays. | Determine the specific activity, potency, and efficacy of each isomer (the eutomer and the distomer). |
| Mechanistic Studies | Use the active enantiomer in structural biology studies (e.g., X-ray crystallography with the target protein). | Elucidate the precise molecular interactions responsible for the biological effect. |
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of 4-(2,4-difluorophenyl)pyrrolidin-2-one?
To confirm the structure, employ <sup>1</sup>H NMR and <sup>19</sup>F NMR to identify aromatic and fluorine environments. Mass spectrometry (HRMS) validates molecular weight (197.19 g/mol; ). X-ray crystallography resolves stereochemistry (e.g., as demonstrated for related fluorinated pyridines in ). For purity assessment, use HPLC with a C18 column and UV detection at 254 nm.
Q. What safety protocols are critical when handling this compound?
Refer to GHS classifications:
- H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
Mitigate risks via PPE (gloves, goggles), fume hoods , and emergency eyewash stations. Store in airtight containers away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) .
Q. What are common synthetic routes to this compound?
A typical route involves Friedel-Crafts acylation of 2,4-difluorobenzene with a pyrrolidin-2-one precursor. Alternatively, multistep alkylation of 2,4-difluorophenyl piperazine derivatives (e.g., via intermediates in ). Yields vary (30–70%) based on solvent polarity (e.g., DCM vs. THF) and catalyst choice (e.g., AlCl3).
Advanced Questions
Q. How can synthetic yields of this compound be optimized?
- One-pot methodologies reduce intermediate isolation (e.g., coupling 2,4-difluorophenyl boronic acid with pyrrolidinone precursors using Pd catalysts; ).
- Microwave-assisted synthesis shortens reaction times (30 mins vs. 24 hrs) and improves purity (>95% by HPLC; ).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Receptor binding assays : Screen for α1-adrenergic receptor antagonism (IC50 values via radioligand displacement; ).
- Cardiovascular models : Use Langendorff-perfused rat hearts to assess antiarrhythmic effects (e.g., 10–100 µM concentrations; ).
- Cell viability assays (MTT) in HEK293 or cardiomyocytes to rule out cytotoxicity.
Q. How do structural modifications influence the pharmacological profile of pyrrolidin-2-one derivatives?
- Substitution on the phenyl ring : 2,4-Difluoro groups enhance metabolic stability compared to mono-fluoro analogs (t1/2 > 6 hrs in liver microsomes; ).
- Piperazine-linked derivatives (e.g., S-73 in ) show improved α1-adrenolytic activity (IC50 = 0.8 µM vs. 5.2 µM for parent compound).
- Pyrrolidinone ring expansion (e.g., spiropyrrolidines) alters lipophilicity (logP 1.2 → 2.5) and blood-brain barrier penetration .
Q. How can conflicting data in pharmacological studies be resolved?
- Dose-response reevaluation : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to identify off-target effects.
- Metabolite profiling (LC-MS/MS) confirms compound stability in assay media.
- Species-specific differences : Compare rodent vs. human receptor isoforms (e.g., α1A vs. α1B adrenoceptors; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
